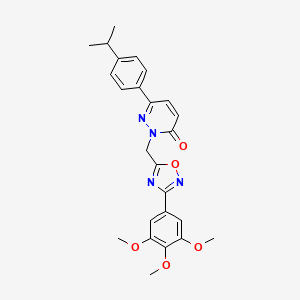

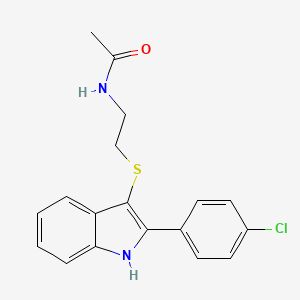

![molecular formula C24H31ClN4O3S2 B2423070 4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1215717-55-7](/img/structure/B2423070.png)

4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride” is a complex organic molecule that contains several functional groups and rings, including an azepane ring, a sulfonamide group, a benzothiazole ring, and a benzamide group . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves several steps, including S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for further modifications, such as N-alkylation .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which is planar and aromatic . The aromaticity of the benzothiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The nitrogen atom in the thiazole ring is more negatively charged compared to the carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is influenced by the electronic properties of the thiazole ring. The nitrogen atom in the thiazole ring is more negatively charged compared to the carbon and sulfur atoms, which are neutral . This suggests that the nitrogen atom is a potential site for nucleophilic attack, while the carbon atoms are potential sites for electrophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives would depend on the specific substituents present in the molecule. Thiazole itself is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine .Applications De Recherche Scientifique

Synthesis and Activity

Several studies focus on the synthesis and biological activities of compounds structurally related to "4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride." For example, a paper by Lynch et al. (2006) discusses the synthesis and activity of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline derivatives. This research highlights the anti-inflammatory potential of compounds related to the target chemical, noting that certain hydrochloride salts showed anti-inflammatory activity across a range of concentrations without adverse effects on myocardial function (Lynch et al., 2006).

Structural Diversity

Another aspect of research involves generating structurally diverse libraries from key compounds, as demonstrated by Roman (2013). This study showcases the versatility of thiazole derivatives in creating a wide array of chemical entities through alkylation and ring closure reactions, underscoring the potential for discovering new molecules with significant biological activities (Roman, 2013).

Pharmacological Investigations

Research on the pharmacological aspects of related compounds includes the work by Senthilraja and Alagarsamy (2012), who synthesized a new series of thiazolidin-4-ones as anticonvulsants. This study illustrates the therapeutic potential of structurally similar compounds in treating convulsions, comparing their efficacy to standard treatments like diazepam (Senthilraja & Alagarsamy, 2012).

Corrosion Inhibition

A study by Hu et al. (2016) explores the use of benzothiazole derivatives as corrosion inhibitors for carbon steel. This research indicates that compounds related to the target chemical can offer protection against steel corrosion, showcasing their utility beyond pharmaceutical applications (Hu et al., 2016).

Antimicrobial and Antineoplastic Activities

Further studies include the development of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents by Koebel et al. (1975), highlighting the exploration of thiazole-based compounds for cancer treatment. Although preliminary data did not indicate significant antineoplastic activity, this research contributes to the ongoing search for effective cancer therapies (Koebel et al., 1975).

Orientations Futures

Benzothiazole derivatives, such as the compound , have shown a wide range of biological activities, making them attractive targets for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanisms of action .

Propriétés

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3S2.ClH/c1-26(2)17-18-28(24-25-21-9-5-6-10-22(21)32-24)23(29)19-11-13-20(14-12-19)33(30,31)27-15-7-3-4-8-16-27;/h5-6,9-14H,3-4,7-8,15-18H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJTVPADUZEZQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

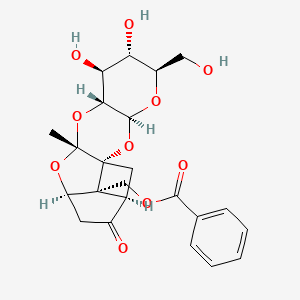

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide](/img/structure/B2422990.png)

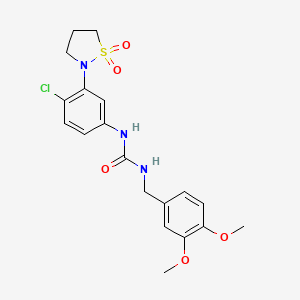

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2422996.png)

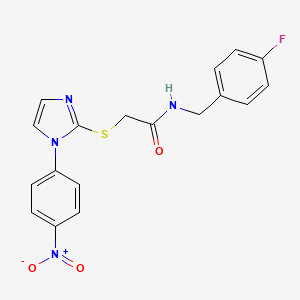

![2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2423005.png)

![ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2423009.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2423010.png)